

## Initial toxicological screening of BTMPS

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BTMPS    |           |
| Cat. No.:            | B1204414 | Get Quote |

An In-depth Technical Guide on the Initial Toxicological Screening of BTMPS

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (**BTMPS**), also known by its trade name Tinuvin® 770, is an industrial chemical primarily used as a hindered amine light stabilizer (HALS) in plastics and coatings to prevent degradation from UV light.[1][2] It is not approved for human or animal consumption.[3] Recently, **BTMPS** has emerged as a significant adulterant in the illicit drug supply, particularly in substances sold as fentanyl, raising serious public health concerns. [4][5] This technical guide provides a comprehensive overview of the initial toxicological screening of **BTMPS**, summarizing available data on its toxicity, mechanism of action, and pharmacokinetic profile. The information is intended to assist researchers, scientists, and drug development professionals in understanding the potential risks associated with this compound.

# **Toxicological Profile**

The toxicological data for **BTMPS** is limited, with most studies conducted on animal models. The primary concerns are related to its cardiotoxicity and its effects as a calcium channel blocker and nicotinic receptor antagonist.[6][7]

#### **Quantitative Toxicity Data**

A summary of the available quantitative toxicological data for **BTMPS** is presented in the table below.



| Parameter                | Value                   | Species | Route of<br>Administration       | Reference |
|--------------------------|-------------------------|---------|----------------------------------|-----------|
| Acute Oral LD50          | 3700 mg/kg bw           | Rat     | Oral                             | [8]       |
| Acute Dermal<br>LD50     | > 3170 mg/kg bw         | Rat     | Dermal                           | [8]       |
| Acute Inhalation<br>LC50 | 500 mg/m³ (0.5<br>mg/L) | Rat     | Inhalation (4-<br>hour exposure) | [8][9]    |

#### **Observed Effects and Symptoms**

- Animal Studies: In rats, repeated oral administration of BTMPS has been associated with decreased body weight gain.[8] Long-term use in rats has been shown to cause heart defects.[3][10] In vivo studies have demonstrated that higher doses can lead to focal myocytolysis, hypercontraction necrosis, intracellular Ca2+ accumulation, and increased catecholamine release in the myocardium.[6][11] Inhalation exposure in rats resulted in dose-dependent dyspnoea, salivation, trismus, tremor, and sedation.[8]
- Anecdotal Human Reports: Individuals who have ingested drugs adulterated with **BTMPS** have reported blurred vision, burning eyes, ringing in the ears, nausea, and coughing.[3] A burning sensation upon injection has also been noted.[3]

#### **Mechanism of Action**

**BTMPS** is known to be a potent L-type calcium channel blocker and a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[12][13] These actions are believed to be the primary drivers of its toxicological effects.

## L-Type Calcium Channel Blockade

**BTMPS** acts as a potent blocker of L-type calcium channels.[12][14] This blockage can disrupt cardiovascular function, leading to life-threatening complications such as arrhythmias and unstable blood pressure.[6] The inhibition of these channels is also thought to contribute to the cardiotoxic effects observed in animal studies, potentially through the disruption of calcium homeostasis and the induction of catecholamine release.[6][11]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of BTMPS as an L-type calcium channel blocker.

#### Nicotinic Acetylcholine Receptor Antagonism

Several studies have identified **BTMPS** as a non-competitive, use-dependent antagonist of nAChRs.[7][15] This action has been shown to reduce the adverse consequences of morphine self-administration in rats.[15] However, it is important to note that a recent report from December 2024 suggests that modern assays show no binding activity of **BTMPS** to nAChRs, which contradicts these earlier findings.[16] Further research is needed to clarify this discrepancy.



Click to download full resolution via product page

**Figure 2:** Potential mechanism of **BTMPS** as a nicotinic acetylcholine receptor antagonist.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of key experimental protocols from studies on **BTMPS**.

### In Vivo Cardiotoxicity Study in Rats

This study investigated the long-term cardiotoxic effects of BTMPS.[6][11]

Animal Model: Wistar rats.



- Dosing Regimen: Intraperitoneal injections of Tinuvin 770 at doses of 1  $\mu$ g, 10  $\mu$ g, 100  $\mu$ g, and 1 mg.
- Frequency: 15 injections administered over a 5-week period.
- Endpoint Analysis: Myocardial samples were analyzed using light, electron, and fluorescent microscopy. The lead-acetate method was used to detect intracellular Ca<sup>2+</sup>, and the glyoxylic acid technique was employed to assess alterations in adrenergic innervation.



Click to download full resolution via product page

Figure 3: Experimental workflow for the in vivo cardiotoxicity study of BTMPS in rats.

# In Vitro Cardiotoxicity Study on Isolated Cardiomyocytes

This study examined the direct effects of **BTMPS** on heart muscle cells.[14]



- Model: Isolated cardiomyocytes from adult rats.
- Dosing: 25 nmol of Tinuvin 770.
- Exposure Time: 0, 30, 60, and 120 minutes.
- Endpoint Analysis: Assessment of cell viability (rod-shaped cells), hypercontraction, microbleb formation, and cellular ATP levels.

## **Pharmacokinetic Profile (ADME)**

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) studies for **BTMPS** are not readily available. However, based on its physicochemical properties, the following has been suggested[8]:

- Absorption: Due to its amphiphilic nature, BTMPS is expected to be well-absorbed from the gastrointestinal tract.
- Metabolism: It is presumed to undergo Phase I hydrolysis to form 2,2,6,6tetramethylpiperidin-4-ol (HTMP) and decanedioic acid. These metabolites are then likely to undergo Phase II reactions.
- Excretion: Rapid elimination through urine and/or bile is anticipated. There is a possibility of excretion via breast milk.

#### Conclusion

The available data, although limited, indicates that **BTMPS** poses significant toxicological risks, particularly to the cardiovascular system. Its potent activity as an L-type calcium channel blocker is a primary concern. The conflicting evidence regarding its interaction with nicotinic acetylcholine receptors highlights the need for further investigation. As **BTMPS** continues to be detected as an adulterant in the illicit drug supply, a more thorough understanding of its human toxicology and pharmacology is imperative for public health and safety. Researchers and drug development professionals should be aware of the potential for **BTMPS** to interfere with experimental results, particularly in studies involving calcium signaling and nicotinic receptors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate Wikipedia [en.wikipedia.org]
- 2. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | 52829-07-9 [chemicalbook.com]
- 3. legislativeanalysis.org [legislativeanalysis.org]
- 4. uclahealth.org [uclahealth.org]
- 5. WA State Drug Brief: BTMPS: New Substance Found in Community Drug Checking Samples | Addictions, Drug & Alcohol Institute [adai.uw.edu]
- 6. Comparative study on cardiotoxic effect of Tinuvin 770: a light stabilizer of medical plastics in rat model PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional central nicotinic acetylcholine receptor antagonism by systemic administration of Tinuvin 770 (BTMPS) PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. medrxiv.org [medrxiv.org]
- 10. Pittsburg Post Gazette: Industrial-grade chemical is showing up in street drugs ACMT [acmt.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Monographs [cfsre.org]
- 13. ndews.org [ndews.org]
- 14. A light stabilizer Tinuvin 770-induced toxic injury of adult rat cardiac myocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The use-dependent, nicotinic antagonist BTMPS reduces the adverse consequences of morphine self-administration in rats in an abstinence model of drug seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mystery Substance Summer 2024 bis(2,2,6,6-tetramethyl-4-piperidyl) [opioiddata.org]
- To cite this document: BenchChem. [Initial toxicological screening of BTMPS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204414#initial-



toxicological-screening-of-btmps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com